molecular formula C12H12N6Na2O10S2 B12398112 Carumonam (disodium)

Carumonam (disodium)

Cat. No.: B12398112
M. Wt: 510.4 g/mol
InChI Key: BGGXRVPCJUKHTQ-AHCAJXDVSA-L
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Preparation Methods

The synthesis of Carumonam (disodium) involves several steps. One of the synthetic routes starts with L-threonic acid, which is converted to L-N-benzyloxycarbonyl-4-hydroxyallothreoninamide. This intermediate is then transformed into (3S,4S)-cis-3-amino-4-carbamoyloxymethyl-2-azetidinone-1-sulfonic acid. The final step involves the condensation of this azetidinone with an activated aminothiazole portion, followed by deprotection to yield the monocyclic beta-lactam. Dissolution of the beta-lactam in aqueous sodium acetate results in the disodium salt, Carumonam .

Chemical Reactions Analysis

Carumonam (disodium) undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Carumonam (disodium) exerts its antibacterial effects by inhibiting penicillin-binding proteins (PBPs). These proteins are essential for the synthesis of the bacterial cell wall, specifically in the final stages of assembling the peptidoglycan layer. By inhibiting PBPs, Carumonam disrupts cell wall synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Carumonam (disodium) is unique among monobactam antibiotics due to its high resistance to beta-lactamases. Similar compounds include:

Carumonam’s uniqueness lies in its specific resistance to beta-lactamases and its effectiveness against gram-negative bacteria, making it a valuable tool in the treatment of resistant infections.

Properties

Molecular Formula

C12H12N6Na2O10S2

Molecular Weight

510.4 g/mol

IUPAC Name

disodium;2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate

InChI

InChI=1S/C12H14N6O10S2.2Na/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26;;/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26);;/q;2*+1/p-2/b17-7-;;/t5-,8+;;/m1../s1

InChI Key

BGGXRVPCJUKHTQ-AHCAJXDVSA-L

Isomeric SMILES

C1=C(N=C(S1)N)/C(=N/OCC(=O)[O-])/C(=O)N[C@H]2[C@H](N(C2=O)S(=O)(=O)[O-])COC(=O)N.[Na+].[Na+]

Canonical SMILES

C1=C(N=C(S1)N)C(=NOCC(=O)[O-])C(=O)NC2C(N(C2=O)S(=O)(=O)[O-])COC(=O)N.[Na+].[Na+]

Origin of Product

United States

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